Methyl 3,6-dimethyl-4-phenylpicolinate
Overview
Description
Methyl 3,6-dimethyl-4-phenylpicolinate is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is a derivative of picolinic acid and is known for its applications in the synthesis of various bioactive molecules, including antitumor agents and antibiotics .
Preparation Methods
The synthesis of Methyl 3,6-dimethyl-4-phenylpicolinate typically involves the esterification of 3,6-dimethyl-4-phenylpyridine-2-carboxylic acid. This reaction is usually carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3,6-dimethyl-4-phenylpicolinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,6-dimethyl-4-phenylpicolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,6-dimethyl-4-phenylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the biological context . For example, in antitumor research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Methyl 3,6-dimethyl-4-phenylpicolinate can be compared with other picolinic acid derivatives, such as:
Methyl 3,6-dimethyl-4-phenylpyridine-2-carboxylate: Similar in structure but with different functional groups.
3,6-Dimethyl-4-phenylpyridine-2-carboxylic acid: The carboxylic acid form of the compound.
Methyl 3,6-dimethyl-4-phenylpyridine-2-carboxamide: An amide derivative with different chemical properties.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3,6-dimethyl-4-phenylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-9-13(12-7-5-4-6-8-12)11(2)14(16-10)15(17)18-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNTNOHYAANAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)OC)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.